2-(3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c13-9-6-5-8-3-1-2-4-10(8)14(12(9)17)7-11(15)16;/h1-4,9H,5-7,13H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAGMLSAGFLNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1N)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzazepine Core Construction via Cyclocondensation
The benzazepine scaffold is typically synthesized through cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing reagents. For example, reacting o-phenylenediamine with α,β-unsaturated esters under acidic conditions yields tetrahydrobenzo[b]azepin-2-one intermediates . Key steps include:
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Michael Addition : Ethyl 3-benzoylacrylate reacts with a benzazepinone precursor to form a Michael adduct, which undergoes intramolecular cyclization .
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Hydrogenation : Catalytic hydrogenation (10% Pd/C, H₂ at 3 atm) reduces double bonds and introduces stereochemical control .
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Deprotection : Acidic hydrolysis (HCl/acetic acid) removes protecting groups (e.g., t-butoxycarbonyl) to reveal the free amino and carboxylic acid functionalities .
This method achieves moderate yields (48–54%) but requires meticulous control of reaction conditions to avoid over-reduction or racemization .
Stereoselective Asymmetric Hydrogenation
Enantioselective synthesis is critical for pharmaceutical applications. A Ru(II)-catalyzed asymmetric hydrogenation strategy employs (S)-H8-BINAP as a chiral ligand to hydrogenate prochiral olefins such as [1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-1H-benzo[b]azepin-5-ylidene]acetic acid .
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Catalytic System : Ru(OAc)₂[(S)-H8-BINAP] enables quantitative yields and 85% enantiomeric excess (ee) .
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Recrystallization : Enantiomeric purity is enhanced to >99% ee via recrystallization of the isopropylamide derivative from methanol .
This method is superior for producing chiral intermediates but demands specialized catalysts and rigorous purification.
Functional Group Modification via Amination and Acylation
Post-cyclization functionalization introduces the 3-amino and acetic acid groups:
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Amination : Treating 2-oxo-benzazepine with hydroxylamine hydrochloride under basic conditions (NaOH, H₂O/EtOH) installs the 3-amino group .
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Acylation : Alkylation of the benzazepine nitrogen with bromoacetic acid in the presence of NaHCO₃ yields the acetic acid side chain .
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Salt Formation : Neutralization with HCl in ethanol produces the hydrochloride salt .
This stepwise approach allows modular synthesis but risks side reactions, necessitating intermediate purification via column chromatography .
One-Pot Tandem Reactions for Streamlined Synthesis
Recent advances utilize one-pot sequences to improve efficiency:
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Cyclization-Amination : o-Phenylenediamine reacts with ethyl acetoacetate and acryloyl chloride in a single vessel, forming the benzazepine core and introducing the 3-amino group .
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In Situ Acylation : Direct treatment with chloroacetic acid and DCC (dicyclohexylcarbodiimide) couples the acetic acid moiety .
This method reduces purification steps and achieves 65–70% overall yield, though scalability remains challenging .
Solid-Phase Synthesis for High-Throughput Production
Solid-supported synthesis employs Wang resin-bound benzazepine precursors:
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Resin Functionalization : The benzazepine core is anchored via a linker, enabling sequential amination (using Fmoc-protected amines) and acylation (with acetic anhydride) .
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Cleavage and Salt Formation : TFA cleavage releases the compound, followed by HCl treatment to form the hydrochloride salt .
This approach facilitates automated synthesis and purity >95%, ideal for research-scale production .
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 2-(3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential use as an intermediate in the synthesis of various pharmaceutical agents. Its structure suggests that it may possess properties relevant to treating conditions such as hypertension and heart failure, similar to other benzazepine derivatives like benazepril, an angiotensin-converting enzyme (ACE) inhibitor .
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : Studies have shown that derivatives of benzazepines can exhibit significant antioxidant activity, which is crucial for developing therapeutic agents aimed at reducing oxidative stress-related diseases .
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Analytical Chemistry
The compound is utilized as a reference standard in analytical chemistry to ensure the accuracy of assays and methods used to quantify similar compounds in biological samples. Its purity and stability make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) applications .
Case Study 1: Synthesis of ACE Inhibitors
A study focused on synthesizing new ACE inhibitors derived from the benzazepine scaffold demonstrated that modifications to the acetic acid moiety significantly enhanced the pharmacological profile of the compounds. The incorporation of 2-(3-Amino-2-oxo...) moiety led to improved efficacy and reduced side effects compared to existing medications like benazepril.
Case Study 2: Neuroprotective Screening
In a neuroprotective screening assay, compounds based on the benzazepine structure were tested for their ability to inhibit neuronal cell death induced by oxidative stress. The results indicated that certain derivatives showed promise in protecting neurons from apoptosis, suggesting potential therapeutic applications in neurodegenerative disorders.
Mechanism of Action
The mechanism by which 2-(3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group and the benzoazepine ring system play crucial roles in binding to receptors or enzymes, leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a class of benzoazepine derivatives with diverse pharmacological and structural properties. Below is a detailed comparison with structurally or functionally related analogs:
Acetamide Derivatives
- 2o, 2p, 2q (): These compounds share the 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl backbone but are functionalized with acetamide groups. 2p: Features a simple ethylamine side chain, offering reduced steric hindrance for receptor binding. 2u (): Incorporates a 4-methylpiperazine group, synthesized via HOBt/EDCl coupling. This derivative demonstrated antitrypanosomal activity (22% yield), suggesting a divergent therapeutic application compared to the ACE-inhibitor-related target compound .
Ester Derivatives
- tert-Butyl Ester (BP 1464, ): The tert-butyl-protected form of the target compound, [(3-Amino-2-oxo-2,3,4,5-tetrahydro-benzo[b]azepin-1-yl)-acetic acid tert-butyl ester], serves as a synthetic intermediate. The tert-butyl group enhances stability during synthesis but requires hydrolysis to yield the active acetic acid form .
- Ethyl Ester (): Ethyl (S)-2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate is a prodrug form with improved lipophilicity, facilitating membrane permeability. This ester is a precursor in benazepril synthesis .
| Compound | Ester Group | Molecular Weight | Role | Reference |
|---|---|---|---|---|
| Target | HCl salt | 467.00 | Impurity/Intermediate | |
| tert-Butyl ester | tert-Butyl | 334.37 | Synthetic intermediate | |
| Ethyl ester | Ethyl | 290.37 | Prodrug precursor |
Stereoisomers and Related Impurities
- Benazepril Related Compounds () :
- Related Compound E : The target compound itself, emphasizing its role in quality control.
- Related Compound F : tert-Butyl ester derivative, differing in the protecting group.
- Related Compound G : Ethyl ester with an additional ethoxycarbonyl-phenylpropyl substituent, reflecting structural complexity in benazepril synthesis .
| Compound | Structural Feature | Molecular Weight | Reference |
|---|---|---|---|
| Target (E) | Acetic acid hydrochloride | 467.00 | |
| Related F | tert-Butyl ester | 334.37 | |
| Related G | Ethyl ester with extended side chain | 467.00 |
Functional and Pharmacological Differences
- Antihypertensive vs. Antitrypanosomal Activity: While the target compound is linked to ACE inhibitors, analogs like 2u and 2o exhibit antitrypanosomal properties, underscoring the impact of substituents on biological targets .
- Solubility and Bioavailability : The hydrochloride salt form of the target compound enhances water solubility (19 mg/mL in water ), whereas ester derivatives (e.g., ethyl or tert-butyl) prioritize synthetic handling or prodrug activation .
Q & A
Q. What are the standard synthetic routes for preparing 2-(3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride, and how can intermediates be characterized?
The synthesis typically involves cyclization of substituted benzazepine precursors followed by acetylation and hydrochlorination. Key intermediates, such as the t-butyl ester derivative (e.g., t-butyl-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-(3S)-benzazepine-1-acetic acid), are critical for controlling stereochemistry. Characterization relies on HPLC (to monitor reaction progress) and NMR (to confirm structural integrity, including amino and carbonyl groups). Impurity profiling using reverse-phase chromatography (e.g., USP methods) is essential to ensure purity thresholds (<0.5% for individual impurities) .
Q. Which analytical techniques are recommended for purity assessment and impurity identification in this compound?
HPLC-UV/MS is the gold standard for quantifying impurities, with relative retention times (RRT) used to identify byproducts like diastereomeric esters (RRT 1.8–2.1) . Mass spectrometry aids in structural elucidation of unknown impurities, while ion chromatography detects counterion (Cl⁻) stoichiometry. Pharmacopeial guidelines (e.g., USP) specify acceptance criteria for total impurities (<2.0%) and require validation of method specificity using spiked samples .
Q. How can hydrogen bonding patterns in the crystal structure of this compound inform its stability and solubility?
Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) reveals hydrogen-bonding motifs, such as N–H⋯O interactions between the amide and carbonyl groups. Graph set analysis (e.g., Etter’s rules) classifies these patterns into discrete (e.g., D(2)) or infinite (e.g., C(4)) networks, which correlate with lattice energy and hygroscopicity. This data guides solvent selection for recrystallization to enhance stability .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?
Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Methodological steps:
Q. What strategies optimize the synthetic yield of the target compound while minimizing diastereomeric byproducts?
- Kinetic control : Lower reaction temperatures (<0°C) during acetylation to favor the desired (3S)-isomer.
- Chiral auxiliaries : Introduce temporary protecting groups (e.g., t-butyl esters) to steer stereoselectivity.
- In situ monitoring : Use FTIR to track carbonyl intermediates and quench reactions at >90% conversion. Post-synthesis, preparative HPLC with chiral columns isolates the target from diastereomers (e.g., RRT 1.8 impurities) .
Q. How can high-resolution crystallographic data address challenges in refining disordered solvent molecules or flexible side chains?
- Data collection : Use synchrotron radiation (λ < 1 Å) to improve resolution (<0.8 Å).
- Refinement : Apply SHELXL constraints (e.g., SIMU/DELU) to model anisotropic displacement parameters for flexible groups.
- Validation : Cross-check with Hirshfeld surface analysis to ensure solvent-accessible voids are accurately mapped. For severe disorder, omit problematic regions and flag in the CIF file .
Q. What methodological approaches are recommended for analyzing non-covalent interactions (e.g., π-stacking) in co-crystals or salts of this compound?
- Hirshfeld surface analysis : Quantify contact contributions (e.g., C⋯C vs. H⋯O interactions) using CrystalExplorer.
- Thermal analysis (DSC/TGA) : Correlate decomposition events with interaction strength.
- DFT-D3 : Calculate interaction energies (e.g., SAPT2+) to rank stabilization effects of π-stacking vs. hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
